3-(adamantan-1-yl)-1-[(E)-[(2-nitrophenyl)methylidene]amino]urea
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Overview
Description
“3-(adamantan-1-yl)-1-[(E)-[(2-nitrophenyl)methylidene]amino]urea” is a synthetic organic compound that features an adamantane moiety, a nitrophenyl group, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(adamantan-1-yl)-1-[(E)-[(2-nitrophenyl)methylidene]amino]urea” typically involves the following steps:
Formation of the Schiff Base: The reaction between an adamantane derivative and 2-nitrobenzaldehyde under acidic or basic conditions to form the Schiff base.
Urea Formation: The Schiff base is then reacted with an isocyanate or a urea derivative to form the final compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro or nitroso derivatives.
Reduction: The nitrophenyl group can also be reduced to an amine.
Substitution: The adamantane moiety can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Functionalized adamantane derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with adamantane structures are often used as catalysts or catalyst supports.
Materials Science: Used in the development of novel materials with unique properties.
Biology
Drug Development:
Medicine
Therapeutics: Investigated for their potential therapeutic effects due to their unique structural properties.
Industry
Polymers: Used in the synthesis of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of “3-(adamantan-1-yl)-1-[(E)-[(2-nitrophenyl)methylidene]amino]urea” would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Nitrophenyl Derivatives: Compounds like nitrobenzene and its derivatives, which are used in various chemical syntheses.
Uniqueness
“3-(adamantan-1-yl)-1-[(E)-[(2-nitrophenyl)methylidene]amino]urea” is unique due to the combination of the adamantane moiety and the nitrophenyl group, which may impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17(21-19-11-15-3-1-2-4-16(15)22(24)25)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10H2,(H2,20,21,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDUWQXPUGEFSY-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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